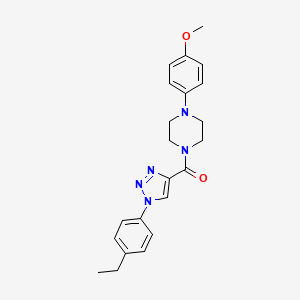

(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Several methods have been reported for the synthesis of piperazines, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

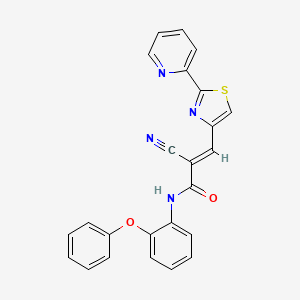

Molecular Structure Analysis

The molecular structure of this compound consists of a triazole ring, a piperazine ring, and an ethylphenyl group. The triazole ring is connected to the piperazine ring via a methanone linker .

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including cycloadditions, nucleophilic additions, and other transformations. Further studies are needed to explore its reactivity and potential applications .

Physical And Chemical Properties Analysis

- Solubility : The solubility of this compound depends on the solvent system. It is recommended to dissolve approximately 10 mg of the sample in 10 ml of 20 mM HCl:methanol (1:1) solution .

- Chromatographic Analysis : Methods such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and high-pressure liquid chromatography (HPLC) can be used for qualitative and quantitative analysis .

Applications De Recherche Scientifique

- Researchers have explored the antitubercular potential of similar compounds. While I couldn’t find specific data on this exact compound, it’s worth investigating its effects against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG). These bacteria cause tuberculosis, and novel compounds with antimycobacterial properties are crucial for combating this global health challenge .

- The compound’s structure suggests potential antioxidant activity. Antioxidants play a vital role in protecting cells from oxidative stress and preventing diseases associated with free radical damage. Investigating its radical-scavenging abilities could be valuable .

- Piperazine derivatives have been studied for their anticancer effects. This compound’s unique structure might exhibit cytotoxicity against cancer cells. Researchers could explore its impact on various cancer cell lines and elucidate its mechanism of action .

- Piperazine-based compounds often interact with neurotransmitter receptors. Investigating this compound’s affinity for specific receptors (such as serotonin or dopamine receptors) could provide insights into its potential neuropharmacological effects. It might be relevant for mood disorders or neurodegenerative diseases .

- Piperazine derivatives have shown promise as antimicrobial agents. Researchers could evaluate this compound’s efficacy against bacterial strains, including multidrug-resistant pathogens. Its unique triazole and piperazine moieties might contribute to its activity .

- Medicinal chemists could use this compound as a scaffold for designing novel drugs. By modifying its substituents, they might create analogs with improved pharmacokinetic properties, selectivity, and bioavailability. Rational drug design based on its structure could lead to innovative therapeutic agents .

Antitubercular Activity

Antioxidant Properties

Anticancer Research

Neuropharmacology

Antimicrobial Activity

Drug Design and Optimization

Sigma-Aldrich. 1-[(4-methoxyphenyl)(phenyl)methyl]piperazine AldrichCPR. Link Desai, N. C., et al. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1-7. Link Russian Journal of Bioorganic Chemistry. Pyrazine Derivatives—Versatile Scaffold. Link

Propriétés

IUPAC Name |

[1-(4-ethylphenyl)triazol-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O2/c1-3-17-4-6-19(7-5-17)27-16-21(23-24-27)22(28)26-14-12-25(13-15-26)18-8-10-20(29-2)11-9-18/h4-11,16H,3,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOXVEMWSITZIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[3.4]octan-6-one](/img/structure/B2476922.png)

![N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine](/img/structure/B2476932.png)

![N-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2476939.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2476944.png)